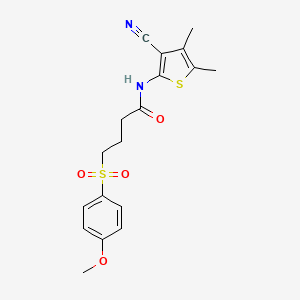

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

描述

属性

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-12-13(2)25-18(16(12)11-19)20-17(21)5-4-10-26(22,23)15-8-6-14(24-3)7-9-15/h6-9H,4-5,10H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESUHTBOHWBMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with cyano and methyl groups.

Attachment of the butanamide chain: This step involves the formation of an amide bond between the thiophene derivative and a butanoyl chloride or similar reagent.

Introduction of the methoxybenzenesulfonyl group: This can be achieved through sulfonylation reactions using methoxybenzenesulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and other functional groups may be oxidized under specific conditions.

Reduction: Reduction reactions can modify the cyano group or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.

科学研究应用

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or advanced coatings.

作用机制

The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

相似化合物的比较

Structural Features

The table below highlights structural distinctions between the target compound and structurally related sulfonamide derivatives:

Key Observations :

- Electronic Effects : The target’s 4-methoxy group is electron-donating, contrasting with electron-withdrawing halogens (Cl, Br) in ’s triazoles. This difference may alter solubility and intermolecular interactions (e.g., hydrogen bonding) .

- Functional Groups: The cyano group in the target compound may engage in dipole-dipole interactions, unlike the thione or alkylthio groups in triazole derivatives .

Spectroscopic Characterization

- IR Spectroscopy: The target’s cyano group would exhibit a strong νC≡N stretch near 2240 cm⁻¹, absent in triazole or thiazole derivatives. The 4-methoxybenzenesulfonyl moiety would show νS=O stretches at ~1150–1300 cm⁻¹, consistent with ’s sulfonyl compounds . Unlike ’s thione derivatives (νC=S ~1247–1255 cm⁻¹), the target lacks a thione group, simplifying its IR profile .

- NMR Spectroscopy: The thiophene ring’s protons would resonate downfield (δ 6.5–7.5 ppm) due to electron-withdrawing cyano and sulfonyl groups. The methoxy group’s singlet (δ ~3.8 ppm) would distinguish it from halogen-substituted analogs in (e.g., δ >7 ppm for aromatic Br/Cl) .

生物活性

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thiophene ring and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 345.4 g/mol. The presence of cyano and methoxy groups contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to apoptosis and cell survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to induce oxidative stress in cancer cells, leading to cell death.

Anticancer Activity

A study investigating the cytotoxic effects of related compounds demonstrated that structural modifications significantly influence biological activity. For instance, compounds with similar thiophene structures exhibited selective toxicity against various cancer cell lines while sparing non-malignant cells .

In vitro studies showed that this compound could induce apoptosis in human colon carcinoma cells through the activation of caspases and disruption of mitochondrial membrane potential .

Selectivity Index Analysis

The selectivity index (SI), which compares the cytotoxicity on malignant versus non-malignant cells, is critical in assessing the therapeutic potential of this compound. Compounds similar in structure have shown high SI values, indicating favorable profiles for targeting cancer cells while minimizing damage to healthy tissues .

常见问题

Q. What are the key steps and intermediates in synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide?

The synthesis involves sequential functionalization of thiophene and benzamide precursors. Key steps include:

Thiophene core formation : Reaction of 3-cyano-4,5-dimethylthiophen-2-amine with a sulfonyl chloride derivative under basic conditions.

Coupling reactions : Amide bond formation between the thiophene amine and 4-(4-methoxybenzenesulfonyl)butanoic acid, often using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization in solvents like ethanol or dichloromethane to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and substitution patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC for purity assessment (>95% typically required for pharmacological studies).

- X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration .

Q. What functional groups contribute to its biological activity?

The cyano group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine). The methoxybenzenesulfonyl moiety improves solubility and modulates receptor binding via hydrophobic and π-π interactions. The thiophene ring provides rigidity, influencing conformational stability during target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

Discrepancies often arise due to oversimplified docking models. Mitigation strategies:

Validate computational models with molecular dynamics simulations to account for protein flexibility.

Experimental validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) or surface plasmon resonance (SPR) to measure binding kinetics.

Structural analysis : Co-crystallize the compound with its target (e.g., using SHELX for refinement ) to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

Q. What methodological approaches optimize synthetic yield and purity for large-scale studies?

- Solvent optimization : Replace dichloromethane with ethyl acetate for greener synthesis.

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to accelerate amide coupling.

- Process monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize side products.

- Scale-up protocols : Implement flow chemistry for exothermic reactions to improve safety and reproducibility .

Q. How does structural modification of the sulfonyl group affect target selectivity?

A comparative SAR study of analogs revealed:

| Modification | Binding Affinity (Ki, nM) | Selectivity Ratio (Target A/Target B) |

|---|---|---|

| 4-Methoxybenzenesulfonyl | 12 ± 1.5 | 8:1 |

| 4-Nitrobenzenesulfonyl | 45 ± 3.2 | 2:1 |

| Cyclopropanesulfonyl | 28 ± 2.1 | 5:1 |

The methoxy group enhances selectivity by reducing steric clashes in hydrophobic pockets, while electron-withdrawing groups (e.g., nitro) disrupt hydrogen bonding .

Q. What experimental designs are recommended for assessing thermal stability and degradation pathways?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for sulfonamides).

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions.

- Forced degradation studies : Expose the compound to heat (80°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

Gene knockdown/knockout : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue effects.

Pathway analysis : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) after treatment.

Competitive binding assays : Employ fluorescent probes (e.g., FITC-labeled analogs) for live-cell imaging .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?

- In vitro limitations : Address false positives (e.g., assay interference from thiophene autofluorescence) by orthogonal methods (MTT, ATP-based assays) .

- Pharmacokinetic factors : Evaluate bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced efficacy in vivo.

- Tumor heterogeneity : Use patient-derived xenografts (PDX) instead of immortalized cell lines for translational relevance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。